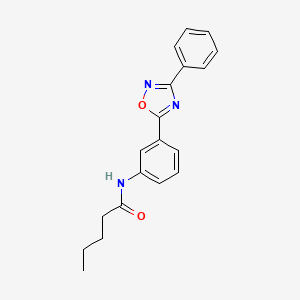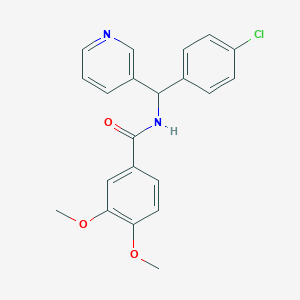
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising results in various studies, making it a subject of interest for further investigation.
作用機序
The exact mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and signaling pathways, which can lead to the inhibition of cell growth and proliferation. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for developing anti-cancer drugs. However, one of the limitations of using N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide. One of the areas of interest is the development of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide-based drugs for the treatment of cancer. Further studies are needed to understand the exact mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide and its potential therapeutic applications. Additionally, studies are needed to investigate the safety and toxicity of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide in animal models and humans.
合成法
The synthesis of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with 3-pyridylmethylamine, followed by the reaction of the resulting intermediate with 3,4-dimethoxybenzoyl chloride. The final product is obtained through purification and isolation techniques.
科学的研究の応用
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have shown that N-((4-chlorophenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-angiogenic effects, which can help in preventing the growth and spread of tumors.
特性
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-26-18-10-7-15(12-19(18)27-2)21(25)24-20(16-4-3-11-23-13-16)14-5-8-17(22)9-6-14/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJAHJNTNCLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

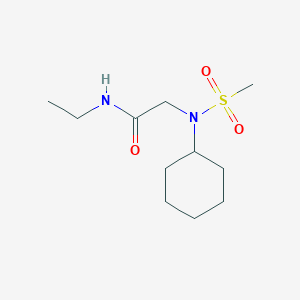

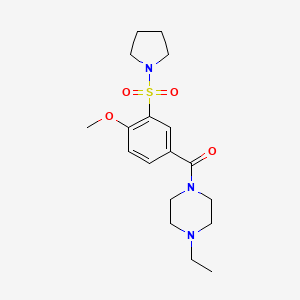
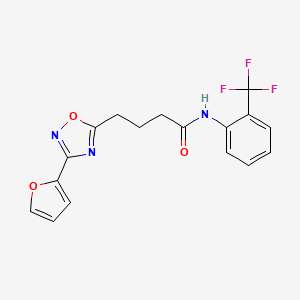
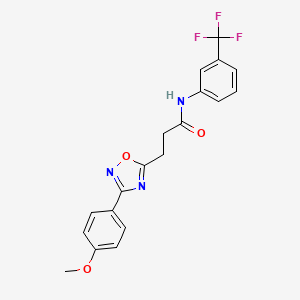
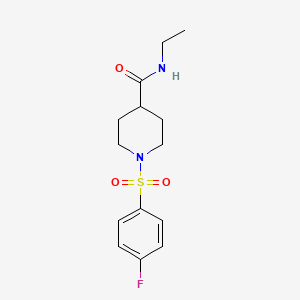
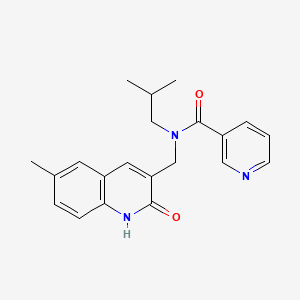
![N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B7689331.png)
![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)
